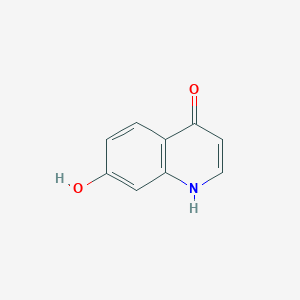

Quinoline-4,7-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-6-1-2-7-8(5-6)10-4-3-9(7)12/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOPQSBUEFGOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653846 | |

| Record name | 7-Hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955938-89-3 | |

| Record name | 7-Hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Quinoline-4,7-diol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs. Dihydroxylated quinolines, such as Quinoline-4,7-diol, are of particular interest as they offer multiple sites for further functionalization, enabling the development of novel molecular entities with tailored pharmacological profiles. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the well-established Gould-Jacobs reaction. It delves into the mechanistic underpinnings, provides detailed experimental protocols, and addresses common challenges in optimization and purification, offering a field-proven perspective for researchers in drug discovery and development.

Introduction: The this compound Scaffold

This compound is a heterocyclic aromatic compound featuring a fused benzene and pyridine ring system, hydroxylated at the C4 and C7 positions. The 4-hydroxyquinoline moiety typically exists in equilibrium with its keto tautomer, quinolin-4(1H)-one, which often predominates and is a privileged structure in numerous marketed drugs.[1] The additional hydroxyl group at the C7 position, derived from a meta-substituted aniline precursor, provides a valuable handle for modifying the molecule's polarity, solubility, and interaction with biological targets. Understanding the synthetic routes to this core scaffold is crucial for exploring its potential in medicinal chemistry.

Primary Synthesis Pathway: The Gould-Jacobs Reaction

The most direct and widely cited method for preparing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction, first reported in 1939.[2][3] This multi-step synthesis is particularly effective for anilines bearing electron-donating groups at the meta-position, making it ideally suited for the synthesis of this compound from 3-aminophenol.[4]

Mechanistic Overview

The synthesis of this compound via the Gould-Jacobs reaction proceeds through four key stages:

-

Condensation: The reaction begins with the nucleophilic attack of the amino group of 3-aminophenol onto an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[4]

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization. This is the critical ring-forming step, creating the quinoline backbone.[2][4]

-

Saponification: The resulting ethyl 4-hydroxy-7-hydroxyquinoline-3-carboxylate is hydrolyzed, typically using a strong base like sodium hydroxide, to convert the ester group into a carboxylic acid.

-

Decarboxylation: The final step involves heating the quinoline-3-carboxylic acid, which readily decarboxylates to yield the target this compound.[2][3]

Rationale and Experimental Causality

The choice of reagents and conditions is dictated by the mechanism. The initial condensation is a standard nucleophilic addition-elimination. The crucial cyclization step, however, requires significant thermal energy (typically >250 °C) to overcome the activation barrier for the electrocyclization.[3] This is why high-boiling, inert solvents like diphenyl ether or Dowtherm A are traditionally used—they provide a medium to safely and effectively reach the required temperatures. The electron-donating nature of the hydroxyl group at the meta-position of the aniline precursor helps direct the cyclization to the C2 position of the benzene ring, ensuring the correct regiochemistry of the final product.[4]

Visualizing the Pathway

The logical flow of the Gould-Jacobs reaction for this compound is depicted below.

Caption: The Gould-Jacobs pathway for this compound synthesis.

Experimental Protocols and Optimization

Protocol 1: Classical Thermal Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Step 1: Condensation

-

In a round-bottom flask, combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 110-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure to drive the reaction to completion.

Step 2: Thermal Cyclization

-

Add the crude intermediate from Step 1 to a flask containing a high-boiling solvent (e.g., Dowtherm A, ~10 mL per gram of intermediate).

-

Heat the mixture to reflux (approx. 250-260 °C) under an inert atmosphere (e.g., Nitrogen) and maintain this temperature for 30-45 minutes.

-

Cool the reaction mixture. The cyclized product should precipitate. Dilute with a non-polar solvent like hexane to facilitate further precipitation.

-

Collect the solid by filtration, wash with hexane, and dry to obtain crude ethyl 4,7-dihydroxyquinoline-3-carboxylate.

Step 3 & 4: Hydrolysis and Decarboxylation

-

Suspend the crude ester in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the solution and carefully acidify with concentrated HCl to a pH of ~2-3. The carboxylic acid intermediate will precipitate.

-

Filter the solid, wash with cold water, and dry.

-

Place the dried carboxylic acid in a flask and heat it above its melting point until gas evolution (CO2) ceases.

-

The remaining solid is the crude this compound, which can be purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis

Modern approaches utilize microwave irradiation to dramatically reduce reaction times and often improve yields for the cyclization step.[5]

Step 1: Condensation

-

Combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq) in a microwave-safe vial equipped with a magnetic stir bar.

-

Heat the neat mixture in a microwave reactor at 120 °C for 10-15 minutes.

Step 2: Microwave Cyclization

-

Following condensation, heat the vial to 250 °C in the microwave reactor and hold for 5-10 minutes.[5] High pressure will be generated.

-

Cool the vial to room temperature. The product will often solidify.

-

Triturate the solid with a suitable solvent (e.g., acetonitrile or diethyl ether), filter, and wash to isolate the crude ethyl 4,7-dihydroxyquinoline-3-carboxylate.

-

Proceed with hydrolysis and decarboxylation as described in the classical protocol.

Data Summary and Optimization Strategies

| Parameter | Classical Thermal Method | Microwave-Assisted Method | Rationale for Optimization |

| Cyclization Temp. | >250 °C | 250-300 °C | High energy is required for the 6-electron electrocyclization.[4] |

| Cyclization Time | 30-60 min | 5-15 min | Microwave heating provides rapid, uniform energy transfer, accelerating the reaction.[5] |

| Solvent | Dowtherm A / Diphenyl Ether | Often solvent-free | Reduces waste and simplifies workup. |

| Typical Yields | Moderate | Moderate to Good | Microwave can minimize product decomposition due to shorter exposure to high heat.[5] |

| Key Challenge | Product decomposition, long reaction times | High pressure generation, specialized equipment | Careful optimization of time and temperature is crucial to maximize yield and minimize degradation.[5] |

Challenges in Purification and Characterization

The purification of quinoline derivatives, especially those with multiple hydroxyl groups, can be challenging.

Common Issues and Troubleshooting

-

Decomposition on Silica: The acidic nature of standard silica gel can cause decomposition of sensitive quinoline compounds.

-

Poor Solubility: Dihydroxylated quinolines may exhibit poor solubility in common organic solvents, making chromatographic purification difficult.

-

Tautomerism: The presence of both the 4-hydroxy and 4-oxo forms can sometimes lead to broadened peaks in NMR spectra or multiple spots on TLC.

Recommended Purification Workflow

For challenging purifications, a systematic approach is recommended. If standard crystallization fails, alternative methods should be explored.

Caption: Decision workflow for the purification of this compound.

One effective strategy is to convert the basic quinoline into a salt, such as a hydrochloride or picrate.[6] These salts are often highly crystalline and can be purified by recrystallization. The pure free base can then be regenerated by treatment with a mild base.[6]

Alternative Synthetic Approaches

While the Gould-Jacobs reaction is a primary route, other classical methods for quinoline synthesis could be adapted.

-

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an active α-methylene group.[7][8] To synthesize this compound, one would require 2-amino-4-hydroxyacetophenone and a reagent like ethyl acetoacetate, followed by hydrolysis and decarboxylation. The availability of the starting 2-amino-4-hydroxyacetophenone is the main consideration for this route.

-

Camps Cyclization: This involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide.[1][2] For this target, the precursor would be an N-(2-acetyl-5-hydroxyphenyl)amide. The reaction conditions can be tuned to favor the formation of the quinolin-4-one product.[2]

Conclusion

The synthesis of this compound is most reliably achieved through the Gould-Jacobs reaction, starting from 3-aminophenol. This method, while requiring harsh thermal conditions, is a robust and well-understood pathway. Modern adaptations using microwave irradiation offer significant advantages in terms of reaction time and efficiency, aligning with the principles of green chemistry. For researchers and drug development professionals, a thorough understanding of this core synthesis, coupled with strategic approaches to purification, is essential for accessing this versatile scaffold and exploring its potential in the design of new therapeutic agents.

References

- 1. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. ablelab.eu [ablelab.eu]

- 6. Purification of Quinoline - Chempedia - LookChem [lookchem.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

Quinoline-4,7-diol crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Quinoline-4,7-diol for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties.[1][2] Among these, this compound presents a compelling target for structural investigation due to its potential for diverse intermolecular interactions, which can influence its solid-state properties and bioavailability. As of the latest literature review, a definitive single-crystal X-ray structure of this compound has not been publicly reported. This guide, therefore, serves as a comprehensive technical roadmap for researchers, providing the necessary protocols and theoretical underpinnings to successfully determine and analyze its crystal structure. We will navigate the entire workflow, from synthesis and crystallization to advanced computational analysis of intermolecular forces, using established methodologies and citing analogous quinoline structures to illustrate key concepts.

Introduction: The Significance of this compound

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[2][3] The specific placement of hydroxyl groups at the 4- and 7-positions of the quinoline scaffold in this compound imparts a unique electronic and hydrogen-bonding potential. The tautomeric nature of the 4-hydroxyquinoline moiety, which can exist in the keto form as 7-hydroxy-1H-quinolin-4-one, further complicates and enriches its potential solid-state behavior.[4][5]

A definitive crystal structure would provide invaluable insights into:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

-

Tautomeric and Prototropic Equilibria: Unambiguously determine the dominant tautomer in the solid state.

-

Intermolecular Interactions: Elucidate the hydrogen-bonding networks, π-π stacking, and other non-covalent interactions that govern crystal packing.

-

Polymorphism: Provide a basis for identifying and characterizing different crystalline forms, which can have profound implications for drug development.

This guide is structured to empower researchers to undertake this investigation, providing both the "how" and the "why" behind each step of the crystal structure analysis pipeline.

Part 1: Synthesis and Crystallization of this compound

Synthetic Considerations

The synthesis of this compound can be approached through various established methods for quinoline synthesis.[1][3][6] A common strategy involves the cyclization of appropriately substituted anilines. For instance, the Conrad-Limpach reaction, which utilizes anilines and β-ketoesters, is a well-established route to quinolin-4-ones.[7] Subsequent functional group manipulations would then be required to introduce the 7-hydroxy group.

Protocol for Single Crystal Growth via Recrystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. Recrystallization is a powerful technique for purifying solid organic compounds and for growing single crystals.[8][9][10][11][12] The principle relies on the differential solubility of the compound in a given solvent at different temperatures.[12]

Objective: To grow single crystals of this compound suitable for single-crystal X-ray diffraction (SC-XRD).

Materials:

-

Crude this compound powder

-

A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, N,N-dimethylformamide (DMF))

-

Small Erlenmeyer flasks (10-25 mL)

-

Hot plate with stirring capabilities

-

Pasteur pipettes and bulbs

-

Filter paper

-

Crystallization dish or beaker

-

Parafilm or aluminum foil

Step-by-Step Protocol:

-

Solvent Screening: The ideal solvent will dissolve this compound sparingly at room temperature but completely at its boiling point.[10]

-

Place a few milligrams of crude this compound into several small test tubes.

-

Add ~0.5 mL of a different solvent to each test tube and observe the solubility at room temperature.

-

Gently heat the test tubes with insoluble or sparingly soluble samples to the boiling point of the solvent and observe if the compound dissolves.

-

Allow the hot solutions to cool slowly to room temperature. The ideal solvent will show the formation of crystalline precipitate upon cooling.

-

-

Dissolution:

-

Place the bulk of the crude this compound in a small Erlenmeyer flask.

-

Add the chosen solvent dropwise to the flask while heating and stirring. Add just enough hot solvent to completely dissolve the solid.[8] An excess of solvent will reduce the yield.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

-

-

Slow Cooling for Crystal Growth:

-

Cover the flask with a watch glass or loosely with parafilm (with a few holes poked in it) to allow for slow evaporation of the solvent.

-

Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling often leads to the formation of small, poorly-defined crystals.

-

Once at room temperature, the flask can be transferred to a refrigerator (2-4 °C) to maximize crystal yield.

-

-

Isolation and Drying:

-

Collect the formed crystals by vacuum filtration using a Büchner funnel.[12]

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Allow the crystals to air-dry completely.

-

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[13][14][15]

The SC-XRD Experimental Workflow

The process can be broken down into several key stages, from crystal mounting to data processing.[16]

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SC-XRD Data Acquisition and Processing

Objective: To collect and process high-quality diffraction data from a single crystal of this compound.

Instrumentation and Software:

-

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[17]

-

Software for data collection and processing (e.g., CrysAlisPro, APEX).

-

Software for structure solution and refinement (e.g., SHELXT, SHELXL, Olex2).[14]

Step-by-Step Methodology:

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a well-formed crystal with sharp edges and no visible defects.

-

Mount the crystal on a suitable holder (e.g., a MiTeGen MicroMount) using a cryoprotectant oil.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

-

-

Data Collection:

-

Center the crystal in the X-ray beam.[13]

-

Collect a preliminary set of diffraction images to determine the unit cell parameters and Bravais lattice.[13]

-

Based on the unit cell and crystal symmetry, the data collection software will devise a strategy to collect a complete and redundant dataset. This typically involves rotating the crystal through a series of angles while exposing it to X-rays.[15]

-

-

Data Reduction and Integration:

-

Structure Solution and Refinement:

-

The processed data is used to solve the phase problem and generate an initial electron density map. This is often achieved using direct methods or Patterson methods.

-

An initial molecular model is built into the electron density map.

-

The model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[14]

-

Part 3: In-depth Crystal Structure Analysis and Interpretation

Once a refined crystal structure is obtained, the next step is a thorough analysis of its features. While we do not have experimental data for this compound, we can use data from related quinoline derivatives found in the Cambridge Structural Database (CSD) as a basis for discussion.[18][19]

Molecular Geometry

The primary information obtained from a crystal structure is the precise location of each atom in the unit cell. This allows for the calculation of:

-

Bond Lengths and Angles: These can be compared to standard values to identify any unusual geometric features, such as strain or delocalization.

-

Torsion Angles: These define the conformation of the molecule. For this compound, key torsion angles would describe the orientation of the hydroxyl groups relative to the quinoline ring.

-

Planarity: The planarity of the quinoline ring system can be assessed.

Table 1: Hypothetical Crystallographic Data for this compound (Illustrative Example)

| Parameter | Value |

| Chemical Formula | C₉H₇NO₂ |

| Formula Weight | 161.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.5, 6.2, 12.1 |

| α, β, γ (°) | 90, 105.2, 90 |

| Volume (ų) | 635.4 |

| Z | 4 |

| Density (calculated) | 1.685 g/cm³ |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (GOF) | ~1.0 |

Note: This data is hypothetical and serves as an example of what would be reported.

Advanced Analysis of Intermolecular Interactions

Understanding the non-covalent interactions within a crystal is crucial for explaining its physical properties and for designing new materials.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[20][21][22] The Hirshfeld surface is a molecular surface that partitions the crystal electron density into regions associated with each molecule.[23]

Caption: The logical workflow of Hirshfeld surface analysis.

The analysis provides two key visualizations:

-

d_norm surface: This surface is colored to show contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. Red spots highlight close intermolecular contacts, such as hydrogen bonds.[24]

-

2D Fingerprint Plot: This is a 2D histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. Different types of interactions have characteristic shapes in the fingerprint plot, allowing for their quantification.[25] For this compound, we would expect prominent features corresponding to O···H/H···O hydrogen bonds and H···H contacts.

QTAIM is a theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and intermolecular interactions.[26][27][28] By locating critical points in the electron density, QTAIM can provide a quantitative description of bonding interactions.[28] For example, the presence of a bond path and a bond critical point between two atoms is a universal indicator of a chemical bond.[28] This analysis can be used to characterize the strength and nature of the hydrogen bonds and other weak interactions in the crystal lattice of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive framework for its determination and analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain high-quality structural data. Subsequent in-depth analysis, incorporating advanced techniques such as Hirshfeld surface analysis and QTAIM, will allow for a complete understanding of the molecular geometry and the intricate network of intermolecular interactions that govern its solid-state architecture. The insights gained from such a study will be invaluable for the rational design of new pharmaceuticals and functional materials based on the quinoline scaffold.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. This compound | C9H7NO2 | CID 39869818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. Quinoline synthesis [organic-chemistry.org]

- 7. preprints.org [preprints.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Recrystallization [sites.pitt.edu]

- 10. mt.com [mt.com]

- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. portlandpress.com [portlandpress.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. scirp.org [scirp.org]

- 21. researchgate.net [researchgate.net]

- 22. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. crystalexplorer.net [crystalexplorer.net]

- 24. mdpi.com [mdpi.com]

- 25. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 26. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 27. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 28. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Synthesis and Isolation of Quinoline-4,7-diol

This guide provides a comprehensive technical overview for the discovery and isolation of Quinoline-4,7-diol, a heterocyclic aromatic compound with significant potential in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and purification principles, this document offers researchers, scientists, and professionals in drug development a detailed roadmap from precursor selection to the acquisition of the purified compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The substitution pattern on the quinoline core dictates its pharmacological profile, making the development of synthetic routes to novel derivatives a cornerstone of drug discovery.[5] this compound, in particular, presents as an intriguing target for synthesis due to the presence of two hydroxyl groups, which can act as handles for further functionalization or as key interacting moieties with biological targets. It is important to note that this compound can exist in tautomeric forms, with the 7-hydroxy-1H-quinolin-4-one form being a significant contributor.[6]

Retrosynthetic Analysis and Proposed Synthetic Pathway

While direct literature on the specific synthesis of this compound is not abundant, a robust and logical synthetic route can be devised based on well-established named reactions for quinoline synthesis. The Gould-Jacobs reaction stands out as the most promising approach for the synthesis of 4-hydroxyquinolines.[7][8]

Our retrosynthetic analysis points to m-aminophenol as the ideal starting material, as its hydroxyl group at the meta position will ultimately be positioned at the 7-position of the quinoline ring. The 4-hydroxy group will be constructed during the reaction sequence.

Diagram 1: Retrosynthetic Analysis of this compound

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H7NO2 | CID 39869818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

Quinoline-4,7-diol derivatives and analogues

An In-Depth Technical Guide to Quinoline-4,7-diol Derivatives and Analogues

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] This guide focuses on a specific, highly functionalized subclass: This compound and its analogues, which exist predominantly in their 7-hydroxy-4-quinolone tautomeric form. This tautomerism is not merely a chemical curiosity; the 4-oxo and N-H groups are critical for key drug-target interactions, particularly in antimalarial and anticancer contexts.[3][4] We will delve into the synthetic landscape of this core, explore its diverse biological activities with a focus on anticancer mechanisms, provide validated protocols for its evaluation, and dissect the structure-activity relationships that drive potency and selectivity.

The Core Scaffold: Synthesis and Physicochemical Properties

The chemical identity of this compound is most accurately represented by its more stable keto-enol tautomer, 7-hydroxy-4-quinolone. Theoretical calculations and experimental data confirm that the 4-quinolone (keto) form is favored over the 4-hydroxyquinoline (enol) form in both solid and solution states, a crucial feature for its biological activity.[3][4][5]

Synthetic Strategies

The construction of the 7-hydroxy-4-quinolone core can be achieved through several established synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

A. The Gould-Jacobs Reaction: This is a versatile and widely used method for constructing the 4-quinolone ring system.[1] The reaction proceeds by condensing a substituted aniline (in this case, m-aminophenol) with a dialkyl alkoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.

-

Rationale: The initial condensation forms an anilinomethylenemalonate intermediate. The high temperature of the cyclization step (typically ~250°C in a high-boiling point solvent like Dowtherm A) is necessary to overcome the activation energy for the intramolecular aromatic substitution, which closes the pyridine ring. The regioselectivity is controlled by the initial aniline substitution.[6]

Caption: The Gould-Jacobs reaction pathway for synthesizing the 7-hydroxy-4-quinolone core.

B. Friedländer and Camps Cyclizations: Alternative routes like the Friedländer synthesis (condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group) or the Camps cyclization (base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides) can also be adapted to produce these scaffolds.[6][7] The choice of base in the Camps cyclization can be critical for controlling the regioselectivity of the ring closure.[6]

C. Multi-step Synthesis from Halogenated Precursors: A more targeted but lengthy approach involves building the molecule from a pre-functionalized starting material, such as 6-bromoisatin. This allows for precise control over the final substitution pattern, as demonstrated in the synthesis of 7-hydroxyquinoline-4-carboxylic acid.[8]

Biological Activity and Mechanisms of Action

Derivatives of the 7-hydroxy-4-quinolone scaffold exhibit a remarkable breadth of biological activities, with anticancer effects being the most prominently studied.[2] Their mechanism often involves the induction of programmed cell death (apoptosis) and interference with the cell cycle.[9]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 7-hydroxy-4-quinolone analogues against a panel of human cancer cell lines.[10][11] The primary mechanisms identified are the induction of apoptosis and cell cycle arrest at the G2/M phase.[9]

-

Apoptosis Induction: Active compounds have been shown to increase the levels of active caspase-3, a key executioner caspase in the apoptotic cascade.[9] This suggests the engagement of the mitochondrial (intrinsic) apoptotic pathway. The process involves the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, leading to programmed cell death.

-

Cell Cycle Arrest: By arresting the cell cycle at the G2/M checkpoint, these compounds prevent cancer cells from entering mitosis, thereby inhibiting proliferation. This effect can be mediated through pathways involving proteins like Bak and p53.[9]

Caption: Simplified signaling pathway for apoptosis induction by 7-hydroxy-4-quinolone derivatives.

Antimicrobial and Antioxidant Properties

While anticancer activity is a major focus, the quinolone core is historically famous for its antibacterial properties.[12] The primary mechanism involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[13][14] This leads to the fragmentation of the bacterial chromosome and cell death.[14] Additionally, certain derivatives have shown potential as antioxidants by demonstrating the ability to scavenge free radicals in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test.[12]

Methodologies for Screening and Characterization

The evaluation of novel 7-hydroxy-4-quinolone derivatives requires a suite of robust and validated in vitro assays. As a Senior Application Scientist, it is imperative to not only follow protocols but to understand their underlying principles to ensure data integrity.

In Vitro Anticancer Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and cytotoxicity.[12] Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., A549, HCT116) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.

-

Causality: A 24-hour incubation at 37°C and 5% CO₂ allows cells to adhere and enter a logarithmic growth phase, ensuring they are healthy and responsive at the time of treatment.[12]

-

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[12] Replace the old medium with 100 µL of the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) under standard culture conditions.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for an additional 2 to 4 hours.

-

Causality: This incubation period is critical to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.[12]

-

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Agitate the plate gently to dissolve the formazan crystals completely.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[11]

Caption: Standard experimental workflow for determining IC50 values using the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial efficacy.[15]

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[12][15]

Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For 7-hydroxy-4-quinolone derivatives, several key structural features influence their potency.

-

The 4-Oxo and 1-NH Groups: These functionalities are crucial for interacting with biological targets. They are believed to be the primary sites for binding to DNA gyrase.[16] Docking studies also highlight their key role in interactions within the active sites of protein kinases.[3]

-

Substitution at the 7-Position: The hydroxyl group at C-7 is a key feature of this subclass. Its ability to act as a hydrogen bond donor/acceptor can significantly influence target binding. SAR studies on related 4-aminoquinolines have shown that the nature of the substituent at the 7-position (e.g., Cl, I, Br vs. F, OMe) dramatically impacts antimalarial activity, underscoring the electronic and steric importance of this position.[17]

-

Modifications at Other Positions: Introducing various substituents on the benzenoid ring or at the C-3 position can modulate the compound's activity, solubility, and metabolic stability. For example, adding bulky or hydrophobic groups can enhance activity, but may also increase metabolic degradation.[9][18]

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of several modified 4-hydroxyquinolone analogues against a panel of human cancer cell lines, demonstrating how structural modifications impact potency.

| Compound | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |

| 3d | 46.5 | - | - | 34.2 | [12] |

| 3e | 29.5 | 67.0 | - | - | [11][12] |

| 3g | >100 | >100 | 25.4 | >100 | [10] |

| 3h | - | 87.9 | 29.3 | - | [12] |

| 3i | 33.4 | 73.0 | - | - | [12] |

Data synthesized from multiple sources.[10][11][12] Dashes (-) indicate data not reported.

Conclusion and Future Directions

The 7-hydroxy-4-quinolone scaffold represents a versatile and potent core for the development of novel therapeutic agents, particularly in oncology. Its synthetic accessibility and the clear mechanistic pathways of its derivatives make it an attractive starting point for drug discovery programs. The induction of apoptosis and cell cycle arrest are compelling anticancer mechanisms that warrant further investigation.

Future research should focus on optimizing the physicochemical properties of lead compounds to improve solubility and metabolic stability, which are known limitations of some 4(1H)-quinolone analogues.[18] In vivo studies are necessary to validate the promising in vitro anticancer activity and to assess the pharmacokinetic and safety profiles of novel derivatives. Furthermore, exploring this scaffold's potential as kinase inhibitors or for other non-classical biological activities could open new therapeutic avenues.[1]

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. researchgate.net [researchgate.net]

- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 8. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 9. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Enigmatic Potential of Quinoline-4,7-diol: A Technical Guide to Unlocking its Biological Activity

Preamble: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of biologically active molecules.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] This inherent bioactivity has rendered the quinoline scaffold a "privileged structure" in the parlance of medicinal chemistry, signifying its recurring presence in a multitude of therapeutic agents. The strategic placement of functional groups on this bicyclic heteroaromatic core allows for the fine-tuning of its physicochemical properties and biological targets, making it a fertile ground for drug discovery and development.

This guide delves into the specific, yet underexplored, realm of Quinoline-4,7-diol . While the broader class of hydroxyquinolines has been the subject of extensive research, this compound remains a molecule of latent potential, with its direct biological activities largely uncharacterized in publicly accessible literature. The primary aim of this document is to provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and unlock the therapeutic promise of this intriguing compound. We will begin by surveying the established biological landscape of dihydroxyquinoline derivatives to provide a rational basis for inquiry, then focus on the scant available information for this compound, and culminate in a detailed roadmap of experimental protocols for its comprehensive biological evaluation.

I. The Precedent: Established Biological Activities of Dihydroxyquinoline Derivatives

The biological profile of a quinoline derivative is profoundly influenced by the position and nature of its substituents. The introduction of hydroxyl groups, in particular, can significantly modulate a molecule's ability to interact with biological targets through hydrogen bonding and by altering its electronic properties. A survey of the literature on dihydroxyquinoline isomers provides a compelling rationale for investigating this compound.

Antimicrobial and Antiviral Potential

Hydroxyquinoline derivatives have a long history as antimicrobial agents. The 8-hydroxyquinolines, for instance, are known for their potent antibacterial and antifungal activities, which are often attributed to their ability to chelate metal ions essential for microbial enzyme function.[5] More broadly, various quinoline derivatives have been synthesized and evaluated as antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacteria.

The 2,4-dihydroxyquinoline scaffold, in particular, has been identified as a versatile template for developing novel therapeutic agents with significant antimicrobial and anticancer activities.[6] Derivatization of this core has led to compounds with enhanced biological profiles. While direct evidence for this compound is lacking, its structural similarity to these active compounds suggests it may possess similar properties.

Interestingly, patent literature indicates that this compound has been utilized as a key intermediate in the synthesis of novel antiviral compounds, particularly those targeting the Hepatitis C virus (HCV).[7][8] This suggests that while the molecule itself may or may not be a potent antiviral, its structural features are amenable to the creation of derivatives with significant antiviral efficacy.

Anticancer Activity

The anticancer potential of hydroxyquinoline derivatives is a burgeoning field of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6] The mechanisms of action are often multifaceted, involving the modulation of key signaling pathways. For instance, some 8-hydroxyquinoline derivatives have been investigated for their anticancer properties.[5] The broader class of quinoline compounds has been shown to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.

The derivatization of the 2,4-dihydroxyquinoline scaffold has also yielded compounds with promising anticancer activity.[6] This body of evidence strongly supports the hypothesis that this compound warrants investigation as a potential anticancer agent.

II. This compound: From Synthetic Intermediate to Therapeutic Candidate

As of the current body of scientific literature, this compound (CAS No. 955938-89-3) is primarily documented as a chemical intermediate. Its utility in the synthesis of more complex molecules, particularly for antiviral applications, is noted in several patents.[7][8] However, a comprehensive biological characterization of the parent molecule is conspicuously absent. This represents a significant knowledge gap and a compelling opportunity for discovery.

The following sections of this guide are therefore dedicated to providing a practical, field-proven framework for the systematic evaluation of this compound's biological activity.

III. A Proposed Research Program for the Biological Evaluation of this compound

This section outlines a series of detailed, step-by-step methodologies for the initial screening and characterization of this compound's potential antimicrobial and anticancer properties.

A. Synthesis and Characterization of this compound

The first critical step is to obtain a pure, well-characterized sample of this compound. While commercially available, in-house synthesis may be necessary for larger quantities or for the creation of derivatives. A general synthetic approach for dihydroxyquinolines often involves the cyclization of appropriately substituted anilines.[6]

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of dihydroxyquinoline derivatives.

Upon obtaining the compound, rigorous characterization via methods such as NMR, mass spectrometry, and elemental analysis is imperative to confirm its structure and purity.

B. In Vitro Antimicrobial Susceptibility Testing

The initial assessment of antimicrobial activity can be efficiently conducted using standardized broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Bacterial Inoculum:

-

Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

-

Serial Dilution in 96-Well Plates:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in broth media to achieve a range of desired concentrations.

-

Include positive controls (bacteria with no compound) and negative controls (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Incubate the plates at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Data Presentation: Example MIC Data for Hypothetical Quinoline Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| This compound | To be determined | To be determined |

| Derivative A | 16 | 32 |

| Derivative B | 8 | >64 |

| Ciprofloxacin (Control) | 0.5 | 0.25 |

C. In Vitro Anticancer Activity Screening

The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation, providing a robust initial screen for cytotoxic effects against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture and Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Treat the cells with a range of concentrations of the compound and incubate for a specified period (e.g., 48-72 hours).

-

Include vehicle-treated controls.

-

-

MTT Reagent Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Proposed Experimental Workflow for Anticancer Evaluation:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CA2691442C - Antiviral compounds - Google Patents [patents.google.com]

- 7. echemhub.com [echemhub.com]

- 8. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Potential of Quinoline-4,7-diol: A Roadmap for Target Identification and Validation

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1] Quinoline-4,7-diol, a distinct member of this family, presents a compelling yet underexplored opportunity for therapeutic innovation. Its chemical architecture, characterized by hydroxyl groups at the C4 and C7 positions, suggests a high potential for specific interactions with a range of biological targets. A critical feature of this molecule is its capacity for tautomerism, existing in equilibrium between the di-hydroxy form and a 7-hydroxy-4-quinolone structure.[2][3][4][5][6] This dynamic characteristic is pivotal, as the predominant tautomer under physiological conditions will dictate its pharmacodynamic profile. This in-depth technical guide provides a prospective analysis of the most probable therapeutic targets for this compound. Grounded in extensive data from structurally related quinoline and quinolone compounds, this document offers a strategic roadmap for researchers and drug development professionals to efficiently identify, validate, and exploit its therapeutic potential. We will delineate high-probability targets in key disease areas, provide detailed experimental workflows for validation, and present a logical framework for advancing this promising molecule from a chemical entity to a validated lead compound.

The this compound Molecule: Structure, Tautomerism, and Therapeutic Premise

This compound (CAS No. 955938-89-3) is a pale yellow crystalline solid that serves as a versatile building block for more complex bioactive molecules.[7] While initial screenings suggest its potential as a precursor for antimicrobial agents, its full biological activity spectrum remains uncharted.[7]

The central hypothesis for its therapeutic potential lies in its dual-nature structure, governed by keto-enol tautomerism. The 4-hydroxyquinoline moiety can tautomerize to the 4-quinolone form, a structural motif present in numerous potent kinase inhibitors and antibacterial agents.[2][6] The relative abundance of each tautomer is influenced by the physiological environment, and each form presents a unique set of pharmacophoric features for target engagement.

-

Quinolin-4,7-diol (Enol Form): The two hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially chelating metal ions in metalloenzymes or anchoring the molecule in polar binding pockets.

-

7-Hydroxy-1H-quinolin-4-one (Keto Form): This form features a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and the remaining C7-hydroxyl group. This arrangement is highly analogous to the hinge-binding motifs of many kinase inhibitors.

The following guide will explore therapeutic targets relevant to both potential tautomeric forms.

Caption: Tautomeric equilibrium of this compound.

High-Probability Therapeutic Arenas and Molecular Targets

Based on the extensive pharmacology of the quinoline/quinolone scaffold, we can prioritize several therapeutic areas and propose specific molecular targets for initial investigation.

Oncology

The quinoline nucleus is a validated pharmacophore in oncology, with derivatives targeting DNA integrity, cell signaling, and cytoskeletal dynamics.[1][8]

-

Receptor Tyrosine Kinases (RTKs): Specifically, the Epidermal Growth Factor Receptor (EGFR) family. The 4-quinolone tautomer is a structural bioisostere of the 4-anilinoquinazoline core found in approved EGFR inhibitors like gefitinib and erlotinib.[9] The 7-hydroxyl group could form a critical hydrogen bond with conserved residues in the kinase hinge region, while the quinoline core occupies the adenine-binding pocket.

-

DNA Topoisomerases: Quinolone-based compounds are known to inhibit topoisomerase II, disrupting DNA replication and leading to apoptosis in rapidly dividing cancer cells.[8] The planar quinoline ring system can intercalate between DNA base pairs, stabilizing the enzyme-DNA cleavage complex.

-

Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for de novo pyrimidine biosynthesis, a pathway essential for cancer cell proliferation. Potent quinoline-4-carboxylic acid derivatives have been identified as DHODH inhibitors, suggesting the core scaffold is well-suited for its binding pocket.[10][11]

Caption: Proposed oncology targets for this compound.

Infectious Diseases

Historically, quinolines are famed for their anti-malarial properties, and the fluoroquinolone class remains a staple in antibacterial therapy.

-

Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are the classical targets of fluoroquinolone antibiotics. The 4-quinolone tautomer of this compound shares the core pharmacophore necessary for this activity. While it lacks the fluorine and cyclopropyl substituents common in modern antibiotics, it may possess activity against a range of bacterial species, especially given its potential as an antimicrobial precursor.[7]

-

Parasitic Targets (e.g., Plasmodium falciparum): The mechanism of action for many quinoline antimalarials involves inhibiting hemozoin formation in the parasite's digestive vacuole. The di-hydroxyl groups of this compound could also chelate iron or interact with heme, disrupting this critical detoxification process.

Other Potential Areas

-

Neuroprotection: Kynurenic acid, a 4-hydroxyquinoline-2-carboxylic acid derivative, is an endogenous neuroprotective agent.[12] This suggests that this compound could be explored for activity at glutamate receptors or other CNS targets.

-

Anti-inflammatory: Many quinoline derivatives exhibit anti-inflammatory properties.[1] Potential targets include cyclooxygenase (COX) enzymes or key kinases in inflammatory signaling cascades like p38 MAPK or JNK.

| Therapeutic Area | Proposed Molecular Target | Rationale based on Quinoline Scaffold | Key Tautomer |

| Oncology | Receptor Tyrosine Kinases (e.g., EGFR) | Bioisostere of 4-anilinoquinazoline kinase inhibitors.[9] | Keto (4-Quinolone) |

| Topoisomerase II | Planar ring system for DNA intercalation.[8] | Both | |

| Dihydroorotate Dehydrogenase (DHODH) | Core scaffold present in known potent inhibitors.[10][11] | Both | |

| Infectious Diseases | Bacterial DNA Gyrase / Topoisomerase IV | Core pharmacophore of quinolone antibiotics. | Keto (4-Quinolone) |

| Plasmodium Heme Detoxification | Potential for heme binding and chelation. | Enol (Diol) | |

| Neuroprotection | Glutamate Receptors | Analogy to kynurenic acid.[12] | Both |

| Inflammation | COX Enzymes, MAP Kinases | General anti-inflammatory activity of quinolines.[1] | Both |

A Step-by-Step Experimental Workflow for Target Validation

This section provides a logical, field-proven workflow to systematically test the hypotheses outlined above. This protocol is designed as a self-validating system, where each step builds upon the last to create a robust data package.

Caption: A multi-phase workflow for target validation.

Protocol 1: Antiproliferative Activity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of this compound against a panel of human cancer cell lines.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To quantify the inhibitory activity of this compound against a specific kinase (e.g., EGFR).

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the kinase by quantifying ATP-to-ADP conversion. A positive result (low ADP production) is a direct indicator of target inhibition.

Methodology:

-

Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant human EGFR), the appropriate substrate (e.g., a poly-GT peptide), and ATP at its Kₘ concentration.

-

Compound Addition: Add this compound at various concentrations (e.g., 1 nM to 10 µM). Include a positive control inhibitor (e.g., Gefitinib) and a no-inhibitor control.

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

-

First Detection Step: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Second Detection Step: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound directly binds to its putative target in a cellular environment.

Causality: This assay is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. An observed increase in the melting temperature of the target protein in the presence of the compound provides strong evidence of direct physical engagement.

Methodology:

-

Cell Treatment: Treat intact cells with either this compound (at a concentration ~10x its cellular IC₅₀) or a vehicle control for 1 hour.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Fractionation: Centrifuge the lysates at high speed to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein fraction.

-

Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the treated sample indicates target stabilization and therefore, direct binding.

Conclusion and Future Directions

This compound represents a molecule of significant latent potential. While direct biological data is currently sparse, its structural relationship to a vast family of pharmacologically active agents provides a robust foundation for targeted investigation. The proposed framework prioritizes high-probability targets in oncology and infectious disease, centering on kinases, topoisomerases, and bacterial enzymes. The experimental workflows detailed herein offer a clear, logical, and resource-efficient path to validate these hypotheses, moving from broad phenotypic screening to direct confirmation of target engagement in a cellular context.

Successful validation of a primary target will unlock the next phase of drug development: a structure-activity relationship (SAR) campaign. Synthesis of analogs—such as O-methylation of the hydroxyls, halogenation at key positions, or addition of side chains—will be critical to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical in vivo studies. This guide serves as the first step in that journey, providing the scientific rationale and methodological rigor required to transform this compound from a chemical curiosity into a potential therapeutic agent.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemshuttle.com [chemshuttle.com]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Quinoline-4,7-diol mechanism of action.

An In-depth Technical Guide to Elucidating the Mechanism of Action of Quinoline-4,7-diol

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2][3][4][5] this compound, a specific derivative, presents a promising yet underexplored profile. Direct literature on its mechanism of action is sparse.[6] This guide, therefore, adopts an investigative approach. Instead of merely summarizing established data, we will leverage the known mechanisms of action of analogous quinoline derivatives to postulate potential pathways for this compound. More critically, this document provides a comprehensive, field-proven experimental framework for researchers to systematically elucidate its precise molecular mechanisms. We will detail the causality behind experimental choices, provide self-validating protocols, and offer insights into the interpretation of potential outcomes, thereby creating a robust roadmap for its scientific investigation and potential therapeutic development.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[2] This fundamental structure is present in a variety of natural products and has been extensively utilized in the synthesis of compounds with significant pharmacological activities.[1][2][3] The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast chemical space of derivatives with diverse biological targets.[7][8]

Notable examples of quinoline-based drugs include:

-

Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[9][10]

-

Camptothecin and its analogs (Topotecan, Irinotecan): Anticancer agents that function as topoisomerase I inhibitors.[2][3]

-

Elvitegravir: An antiviral drug used in the treatment of HIV, which inhibits HIV integrase.[10][11]

Given this rich history, this compound emerges as a molecule of interest, with its hydroxyl groups at the 4 and 7 positions potentially serving as key interaction points with biological macromolecules.

Postulated Mechanisms of Action for this compound

Based on the extensive literature on quinoline derivatives, we can hypothesize several plausible mechanisms of action for this compound. These hypotheses form the basis of our proposed experimental investigation.

-

Inhibition of DNA-Interacting Enzymes: A primary mechanism for many quinoline-based compounds is the disruption of DNA replication and repair.[12][13] Quinolones, for instance, trap topoisomerase-DNA cleavage complexes, leading to lethal double-strand breaks.[9][14] The planar structure of the quinoline ring is suitable for DNA intercalation, which can interfere with the function of enzymes like DNA polymerases and topoisomerases.[12][13]

-

Anticancer Activity via Apoptosis and Cell Cycle Arrest: Numerous quinoline derivatives exhibit potent anticancer activity by inducing programmed cell death (apoptosis) and halting the cell cycle.[15][16][17] This is often achieved by modulating key signaling pathways such as the p53 tumor suppressor pathway and the PI3K/Akt/mTOR pathway, or by altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[16][17]

-

Modulation of Autophagy: Recent studies have shown that 4,7-disubstituted quinoline derivatives can induce autophagy by stabilizing the ATG5 protein.[18] Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, making it a critical target in cancer therapy. The 4,7-substitution pattern of the diol makes this a particularly relevant hypothesis.

-

Enzyme Inhibition (Kinases, Methyltransferases): The quinoline scaffold has been identified as a potent inhibitor of various enzymes. Derivatives have shown activity against tyrosine kinases, which are crucial regulators of cell growth and proliferation, and DNA methyltransferases (DNMTs), which are key epigenetic modulators.[12][15]

-

Neuroprotective Effects via Antioxidant and Anti-inflammatory Pathways: Some quinoline and isoquinoline alkaloids exhibit neuroprotective properties by mitigating oxidative stress and neuroinflammation.[19][20][21][22] This can involve the inhibition of enzymes like monoamine oxidase (MAO-B) or acetylcholinesterase (AChE) and the modulation of inflammatory signaling pathways like NF-κB.[19][23]

A Proposed Experimental Workflow for Mechanism of Action Elucidation

This section presents a logical, multi-tiered workflow designed to systematically investigate the biological activity of this compound.

Diagram: Overall Experimental Workflow

Caption: A tiered experimental workflow to elucidate the mechanism of action.

Tier 1: Phenotypic Screening

The initial step is to determine the primary biological effect of this compound. This broad screening will guide subsequent, more focused investigations.

Protocol 1: MTT Cytotoxicity Assay

-

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines and a non-cancerous control cell line.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer, and HEK293 non-cancerous kidney cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

-

Causality & Interpretation: This assay measures mitochondrial metabolic activity, a proxy for cell viability. A dose-dependent decrease in absorbance indicates cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) will be calculated. Selectivity is determined by comparing the IC₅₀ values between cancer and non-cancerous cells.

| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) [Hypothetical Data] | Doxorubicin IC₅₀ (µM) [Control] |

| MCF-7 | Breast Cancer | 5.2 | 0.8 |

| A549 | Lung Cancer | 8.9 | 1.2 |

| HCT-116 | Colon Cancer | 3.5 | 0.5 |

| HEK293 | Normal Kidney | > 100 | 15.4 |

Tier 2: Target Pathway Identification

If significant cytotoxicity is observed in cancer cells, the next step is to investigate the underlying cellular mechanism (e.g., cell cycle arrest, apoptosis).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if this compound induces cell cycle arrest.

-

Methodology:

-

Treatment: Treat a selected cancer cell line (e.g., HCT-116) with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

-

Causality & Interpretation: PI intercalates with DNA, and its fluorescence intensity is proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase (e.g., G2/M) compared to the control suggests cell cycle arrest at that checkpoint.[16]

Diagram: Apoptosis Signaling Pathway

Caption: The intrinsic apoptosis pathway, a potential target for the compound.

Tier 3: Molecular Target Deconvolution

Once a cellular pathway is identified, the goal is to pinpoint the specific molecular target(s).

Protocol 3: Western Blot Analysis of Key Signaling Proteins

-

Objective: To measure changes in the expression and phosphorylation status of proteins involved in apoptosis and cell cycle regulation.

-

Methodology:

-

Protein Extraction: Treat cells with this compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-